molecular formula C130H184N38O31S2 B13390617 Bovine adrenal medulla-22P

Bovine adrenal medulla-22P

Cat. No.: B13390617
M. Wt: 2839.2 g/mol
InChI Key: QYDAFJUKVGVEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Origin and Identification in Bovine Adrenal Medulla

Bovine adrenal medulla-22P was first isolated in the early 1980s during efforts to characterize high-molecular-weight enkephalin-containing peptides in bovine adrenal glands. Researchers discovered that proteolytic processing of proenkephalin A, a precursor protein abundant in adrenal chromaffin cells, yielded multiple bioactive fragments, including this compound. Initial purification involved gel filtration chromatography and reverse-phase high-performance liquid chromatography (HPLC), which separated the peptide based on its molecular weight and hydrophobicity. Structural analysis revealed a sequence containing both [Met]-enkephalin (YGGFM) and [Leu]-enkephalin (YGGFL) motifs, flanked by additional amino acids that confer stability and receptor specificity.

Table 1: Key Physicochemical Properties of this compound

Property Value
Molecular Weight 2839.22 Da
Amino Acid Sequence YGGFMRRVGRPEWWMDYQKRYGGFL
Isoelectric Point (pI) 9.8
Solubility 1 mg/mL in aqueous solutions
Source Bovine adrenal medulla

The peptide’s identification marked a breakthrough in understanding the diversity of endogenous opioid peptides beyond classical enkephalins.

Classification within Proenkephalin-Derived Peptides

This compound belongs to a family of proenkephalin A-derived peptides, which include Bovine adrenal medulla-20P (20 amino acids) and Bovine adrenal medulla-12P (12 amino acids). These peptides arise from sequential proteolytic cleavage of the 243-amino acid proenkephalin A precursor. This compound represents the longest intact fragment, containing the full [Met]-enkephalin sequence at its N-terminus and a truncated [Leu]-enkephalin motif at the C-terminus.

Table 2: Proenkephalin A-Derived Peptide Family

Peptide Length (Amino Acids) Key Structural Features
This compound 22 N-terminal [Met]-enkephalin, C-terminal [Leu]-enkephalin
Bovine adrenal medulla-20P 20 Lacks two C-terminal residues
Bovine adrenal medulla-12P 12 Truncated C-terminal enkephalin motif

This hierarchical cleavage process suggests a regulatory mechanism for fine-tuning opioid signaling, with this compound exhibiting the highest receptor affinity and bioactivity among its siblings.

Evolutionary Significance in Nociceptive Systems

The conservation of proenkephalin-derived peptides across vertebrates highlights their evolutionary importance in pain and stress responses. This compound’s dual enkephalin motifs and extended structure enable interactions with both μ-opioid and δ-opioid receptors, a feature absent in shorter enkephalins. In bovine models, intrathecal administration of this compound suppresses nocifensive behaviors in the formalin test, implicating its role in modulating spinal pain pathways. Comparative studies suggest that the peptide’s elongated structure evolved to enhance receptor binding kinetics and resistance to enzymatic degradation, providing a selective advantage in stress adaptation.

Historical Development of this compound Research

Research on this compound has progressed through three distinct phases:

  • Discovery and Structural Characterization (1980s): Early work by Mizuno et al. (1980) identified the peptide’s sequence and established its opioid potency in guinea pig ileum assays, where it demonstrated 26-fold greater activity than [Met]-enkephalin.
  • Mechanistic Studies (1990s–2000s): Investigations revealed its ability to inhibit reflex bladder contractions and attenuate inflammatory pain via G-protein-coupled receptor signaling.
  • Modern Preclinical Exploration (2010s–Present): Despite discontinuation of commercial production, recent studies focus on its potential applications in neuroprotection and stress-related disorders, though clinical trials remain absent.

Table 3: Milestones in this compound Research

Year Milestone Key Finding
1980 Isolation and sequencing Identified as a proenkephalin A derivative
1985 Receptor binding studies High affinity for μ-opioid receptors
2002 In vivo analgesic profiling Efficacy in formalin-induced pain models
2020 Neuroprotective potential exploration Role in oxidative stress resistance proposed

Properties

IUPAC Name

5-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[5-carbamimidamido-1-[[1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H184N38O31S2/c1-70(2)108(167-118(191)88(28-16-52-144-129(138)139)157-112(185)86(26-14-50-142-127(134)135)156-116(189)91(47-55-200-3)159-119(192)95(58-71-19-6-5-7-20-71)153-103(174)67-148-102(173)66-149-109(182)82(132)57-72-31-37-77(169)38-32-72)125(198)150-68-104(175)152-93(29-17-53-145-130(140)141)126(199)168-54-18-30-100(168)124(197)161-90(44-46-105(176)177)115(188)164-98(62-76-65-147-84-24-11-9-22-81(76)84)122(195)165-97(61-75-64-146-83-23-10-8-21-80(75)83)121(194)160-92(48-56-201-4)117(190)166-99(63-106(178)179)123(196)163-96(60-74-35-41-79(171)42-36-74)120(193)158-89(43-45-101(133)172)114(187)154-85(25-12-13-49-131)111(184)155-87(27-15-51-143-128(136)137)113(186)162-94(110(183)151-69-107(180)181)59-73-33-39-78(170)40-34-73/h5-11,19-24,31-42,64-65,70,82,85-100,108,146-147,169-171H,12-18,25-30,43-63,66-69,131-132H2,1-4H3,(H2,133,172)(H,148,173)(H,149,182)(H,150,198)(H,151,183)(H,152,175)(H,153,174)(H,154,187)(H,155,184)(H,156,189)(H,157,185)(H,158,193)(H,159,192)(H,160,194)(H,161,197)(H,162,186)(H,163,196)(H,164,188)(H,165,195)(H,166,190)(H,167,191)(H,176,177)(H,178,179)(H,180,181)(H4,134,135,142)(H4,136,137,143)(H4,138,139,144)(H4,140,141,145)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDAFJUKVGVEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C130H184N38O31S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2839.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Raw Material Acquisition and Initial Processing

Source and Tissue Collection:
Fresh bovine adrenal glands are obtained from slaughterhouses, typically weighing around 5 kg. The glands are immediately processed on ice to preserve peptide integrity, with lipid matter removed to facilitate extraction. The tissue is then cut into small pieces for homogenization.

Homogenization and Extraction:
The tissue is homogenized in an ice-cold buffer, often 50% methanol, which aids in solubilizing peptides while precipitating proteins and lipids. The homogenate undergoes centrifugation at 6000 g for approximately 90 minutes at 4°C to separate the supernatant containing soluble peptides.

Purification Protocols

Lyophilization and Reconstitution:
The supernatant is lyophilized to remove methanol, then dissolved in a dilute acetic acid solution (1 mol/L) to stabilize peptides and prepare for chromatographic separation.

Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purification. Active fractions are obtained through multiple chromatographic steps, including:

The fractions containing BAM 22P are identified via bioassays or mass spectrometry, then dried in a vacuum concentrator for storage.

Peptide Characterization and Quality Control

Analytical Verification:
Purity is confirmed to be >98% via HPLC and mass spectrometry, ensuring the peptide's integrity and activity. The molecular weight of BAM 22P is approximately 2839.22 Daltons, consistent with its amino acid sequence.

Biological Activity Testing:
In vitro assays, such as guinea pig ileum contraction tests, verify opioid activity, with IC50 values around 1.3 nM, indicating high potency.

Advanced Preparation Methods

Physical Enhancement Techniques:
To improve solubility and stability, physical methods such as vortexing, ultrasound, or heating in a water bath are employed during solution preparation. These techniques facilitate complete dissolution and prevent peptide aggregation.

Sterile Filtration:
Prior to experimental use, solutions are sterile-filtered (0.22 μm) to eliminate microbial contamination, ensuring safety and consistency in bioassays.

Data Table Summarizing Preparation Parameters

Step Method/Material Conditions Notes
Raw tissue collection Bovine adrenal glands On ice, immediate processing Lipid removal essential
Homogenization 50% ice-cold methanol Homogenize tissue Solubilizes peptides
Centrifugation 6000 g, 90 min, 4°C Separates supernatant Removes insoluble matter
Lyophilization Speed-Vac Post-supernatant Concentrates peptides
Reconstitution 1 mol/L acetic acid Dissolve lyophilized powder Stabilizes peptides
Chromatography Reverse-phase HPLC Gradient elution Isolates BAM 22P
Purity verification HPLC, mass spectrometry >98% purity Confirms identity
Final formulation Sterile water Adjust concentration For experimental use
Storage -80°C Up to 6 months Maintains stability

Research Perspectives and Considerations

Biological Activity Preservation:
Maintaining peptide integrity during preparation is critical for ensuring biological activity. The use of low temperatures, minimal light exposure, and appropriate solvents prevents degradation.

Analytical Validation:
Regular quality control using HPLC and mass spectrometry ensures batch consistency, vital for reproducibility in research.

Safety and Handling: Given BAM 22P's potency, handling should adhere to safety protocols, including the use of gloves, protective eyewear, and proper waste disposal.

Chemical Reactions Analysis

Types of Reactions

Bovine adrenal medulla-22P undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .

Mechanism of Action

Bovine adrenal medulla-22P exerts its effects by binding to opioid receptors, specifically the μ-opioid receptor (MOR), κ-opioid receptor (KOR), and δ-opioid receptor (DOR). This binding activates the receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of neurotransmitter release and the regulation of pain and itch sensations .

Comparison with Similar Compounds

Physiological and Pharmacological Roles :

  • Cholestasis : BAM-22P secretion increases in rats with acute cholestatic liver injury, correlating with elevated plasma opioid activity .
  • Pain Modulation: In morphine-tolerant rats, BAM-22P suppresses nociceptive responses by reducing c-Fos protein expression in the spinal cord, indicating its role in modulating pain pathways .
  • Receptor Interactions : While BAM-22P itself is described as a broad opioid agonist, its truncated fragment BAM8-22 (positions 8–22) selectively activates Mas-related G-protein-coupled receptor C (MrgC), reversing morphine-induced neurochemical changes .

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between BAM-22P and structurally or functionally related peptides.

Table 1: Comparative Analysis of BAM-22P and Adrenorphin

Parameter BAM-22P Adrenorphin (Metorphamide)
Source Bovine adrenal medulla Endogenous opioid system
Structure 22-amino acid docosapeptide 8-amino acid octapeptide
Molecular Weight 2,839.22 Da ~1,000 Da (estimated)
Receptor Specificity Opioid receptors (unspecified subtype) μ-opioid receptor (Ki = 12 nM)
Potency Described as "highly potent" High affinity for μ-opioid receptors
Purity >98% 95.49%
Clinical Data No development reported No development reported
Research Applications Cholestasis, pain modulation μ-opioid receptor studies

Key Findings:

Structural and Functional Differences: BAM-22P is significantly larger (22 residues) compared to Adrenorphin (8 residues), which may influence receptor binding kinetics and tissue penetration . Adrenorphin exhibits μ-opioid receptor specificity, whereas BAM-22P’s receptor targets are less defined, though it broadly activates opioid pathways .

Mechanistic Divergence: BAM-22P’s fragment BAM8-22 uniquely targets MrgC receptors, demonstrating anti-nociceptive effects in morphine tolerance models . In contrast, Adrenorphin’s μ-opioid agonism aligns with classical opioid analgesia .

Research Utility: BAM-22P is pivotal in studying cholestasis-associated opioid activity and spinal pain modulation . Adrenorphin serves as a tool for probing μ-opioid receptor signaling due to its high specificity .

Biological Activity

Bovine adrenal medulla-22P (BAM-22P) is a peptide derived from proenkephalin A, which plays significant roles in pain modulation and neurochemical signaling. This article delves into the biological activity of BAM-22P, summarizing its pharmacological effects, receptor interactions, and implications in pain pathways.

Overview of BAM-22P

BAM-22P is an endogenous peptide that acts as an agonist for the Mas-related G protein-coupled receptor X1 (MRGPRX1) and exhibits high affinity for opioid receptors. It is primarily expressed in the spinal cord and dorsal root ganglia (DRG), where it is involved in nociceptive processing. The peptide's structure includes a sequence of amino acids that contribute to its biological functions, making it a subject of interest in pain research and pharmacology.

Receptor Interactions

BAM-22P demonstrates potent activity at various receptors:

  • Opioid Receptors: It has been shown to produce antinociceptive effects through opioid receptor activation, with an IC50 value of 1.3 nM in guinea pig ileum preparations, indicating strong efficacy as an opioid agonist .
  • MRGPRX1: BAM-22P serves as a potent endogenous agonist for MRGPRX1, with effective concentrations (EC50) ranging from 16 to 800 nM .

Biological Effects

The biological activities of BAM-22P include:

  • Nociceptive Modulation: Studies indicate that BAM-22P expression increases significantly following inflammatory stimuli, such as complete Freund's adjuvant (CFA) injection. This upregulation correlates with enhanced pain sensitivity and allodynia in affected areas .
  • Antinociceptive Effects: The peptide has been shown to exert both opioid and non-opioid mediated antinociceptive effects in vivo, suggesting a dual mechanism of action .

Table 1: Receptor Binding Affinity of BAM-22P

Receptor TypeBinding Affinity (IC50/EC50)Reference
Opioid Receptors1.3 nM
MRGPRX116 - 800 nM

Table 2: Biological Activities of BAM-22P

Activity TypeDescriptionReference
Nociceptive ModulationIncreased expression post-injury
AntinociceptiveDual mechanisms involving opioid and non-opioid pathways

Case Studies

Case Study 1: Inflammatory Pain Model

In a study examining the role of BAM-22P in inflammatory pain, researchers injected CFA into rat hindpaws. Following this treatment, BAM-22P-like immunoreactivity was significantly elevated in the spinal cord's superficial laminae and small-sized DRG neurons on the ipsilateral side. This increase was associated with heightened mechanical allodynia, suggesting that BAM-22P plays a crucial role in the modulation of pain under inflammatory conditions .

Case Study 2: Opioid Receptor Interaction

Another investigation focused on the interaction of BAM-22P with opioid receptors. The results demonstrated that administration of anti-BAM22 antibodies exacerbated pain responses in models of inflammation, indicating that BAM-22P functions as an important modulator within the opioid system in managing pain perception .

Research Findings

Recent studies have elucidated the significance of BAM-22P in various physiological processes:

  • Expression Patterns: BAM-22P is predominantly expressed in nociceptive neurons within the spinal cord and DRG, highlighting its role in sensory processing .
  • Mechanistic Insights: The peptide's ability to activate MRGPRX1 suggests potential pathways for developing novel analgesics targeting this receptor .
  • Clinical Implications: Understanding the dual action of BAM-22P could lead to improved therapeutic strategies for pain management, particularly in conditions characterized by chronic inflammation.

Q & A

Q. How can researchers ensure compliance with animal ethics in BAM-22P studies?

  • Methodological Answer : Follow USDA/APHIS and DoDI 3216.01 guidelines for housing, analgesia, and euthanasia. Document Institutional Animal Care and Use Committee (IACUC) approvals and justify sample sizes via power analysis. Report adverse events transparently in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.